REACTION_CXSMILES
|
[H-].[Na+].[N:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][C:11]=2[OH:13])[CH:6]=[CH:5][CH:4]=1.Br[CH:15]([CH3:21])[C:16]([O:18][CH2:19][CH3:20])=[O:17]>CN(C=O)C.O>[N:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][C:11]=2[O:13][CH:15]([CH3:21])[C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH:6]=[CH:5][CH:4]=1 |f:0.1|
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=CC(=C12)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture stirred for 16 h at 26° C
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×10 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC2=CC=CC(=C12)OC(C(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 mg | |
YIELD: PERCENTYIELD | 59.2% | |
YIELD: CALCULATEDPERCENTYIELD | 59.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |